Asparanin B
Overview
Description
Asparanin B is a natural product derived from plant sources . It is a steroidal saponin, which is a class of compounds widely distributed in nature, known for their diverse biological activities . The molecular formula of Asparanin B is C45H74O17 .
Synthesis Analysis
The synthesis of Asparanin B involves a complex biosynthetic pathway. Key genes involved in the downstream pathway of steroidal saponins (DSSP) starting from cholesterol have been identified. These include steroid-16-hydroxylase (S16H), steroid-22-hydroxylase (S22H), steroid-22-oxidase-16-hydroxylase (S22O-16H), steroid-26-hydroxylase (S26H), steroid-3-β-glycosyltransferase (S3βGT), and furostanol glycoside 26-O-beta-glucosidases (F26GHs) .Molecular Structure Analysis
The molecular structure of Asparanin B is characterized by a molecular weight of 887.06 . The exact structure of Asparanin B is not provided in the search results, but it is known to be a steroidal saponin, which typically consists of a steroid or spirostane aglycone, attached to one or more sugar moieties .Physical And Chemical Properties Analysis
The physical and chemical properties of Asparanin B include a molecular formula of C45H74O17 and a molecular weight of 887.06 . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Anticancer Activity in Hepatocellular Carcinoma
Asparanin A, a compound closely related to Asparanin B and derived from Asparagus officinalis L., has been found to exhibit cytotoxic activity against human hepatocellular carcinoma HepG2 cells. This steroidal saponin induces cell cycle arrest in the G(2)/M phase and triggers apoptosis in a p53-independent manner. Key mechanisms involve the regulation of cell cycle-related proteins and the activation of caspases, suggesting potential as a therapeutic agent against human hepatoma (Liu et al., 2009).
Anticancer Effects in Endometrial Carcinoma
Asparanin A has also demonstrated anticancer effects in human endometrial carcinoma. In vitro and in vivo studies show that it inhibits cell proliferation, induces cell cycle arrest, and triggers apoptosis through the mitochondrial pathway and inhibition of the PI3K/AKT/mTOR pathway. This indicates its potential as a functional food ingredient for treating endometrial cancer (Zhang et al., 2019).
Anti-Metastatic Role in Endometrial Cancer
Asparanin A's anti-metastatic effects on endometrial cancer have been explored, revealing its ability to inhibit cell migration and invasion via the Ras/ERK/MAPK pathway. This is supported by changes in miRNA expression in treated cells, highlighting its role in suppressing metastasis in endometrial cancer (Zhang et al., 2021).
Antibacterial Activity in Algae
Research on the red alga Bonnemaisonia asparagoides, though not directly related to Asparanin B, shows the importance of algal metabolites in ecological contexts. This alga produces antibacterial compounds impacting the abundance and composition of associated bacterial communities (Nylund et al., 2010).
Anti-Implantation Effects in Rats
Asparagus africanus, related to Asparanin B's source, exhibits anti-implantation effects in rats, highlighting the role of steroidal saponins in reproductive health. This indicates potential applications in birth control or fertility treatments (El-Ishaq et al., 2019).
Genetic Research in Asparagus
Genetic research in asparagus, including Asparanin B's source, shows advancements in improving yield and nutritional content through genetic engineering. This has implications for enhancing the production of medicinal compounds like Asparanin B (Patil et al., 2019).
Bioactive Compounds in Asparagus Officinalis
Asparagus officinalis, the source of Asparanin B, contains various bioactive compounds such as polysaccharides, polyphenols, and saponins. These have been linked to anti-cancer, antioxidant, and immunomodulatory effects, suggesting broad applications in health and disease management (Guo et al., 2020).
Future Directions
The future directions of research on Asparanin B could involve further exploration of its biosynthetic pathways, investigation of its biological activities, and potential applications in medicine and pharmacology . The development of specialty/functional foods utilizing Asparanin B could also be a potential area of future research .
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-41-36(53)34(51)32(49)28(16-46)58-41)37(54)38(29(17-47)59-42)60-40-35(52)33(50)31(48)21(3)56-40/h19-42,46-54H,6-18H2,1-5H3/t19-,20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUDKRWNGQAFLF-PJFZGHSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317487 | |
Record name | Shatavarin IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asparanin B | |
CAS RN |
84633-34-1 | |
Record name | Shatavarin IV | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84633-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asparanin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Shatavarin IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASPARANIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z905922Y1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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